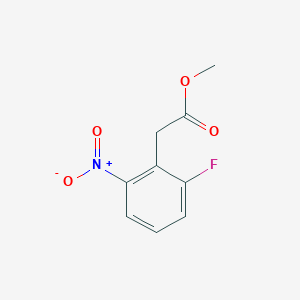

METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE

Description

BenchChem offers high-quality METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8FNO4 |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

methyl 2-(2-fluoro-6-nitrophenyl)acetate |

InChI |

InChI=1S/C9H8FNO4/c1-15-9(12)5-6-7(10)3-2-4-8(6)11(13)14/h2-4H,5H2,1H3 |

InChI Key |

GNMAMXOYLVAKSI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C=CC=C1F)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2-fluoro-6-nitrophenyl)acetate: Properties, Synthesis, and Application

Abstract

Methyl 2-(2-fluoro-6-nitrophenyl)acetate is a valuable substituted phenylacetate ester, distinguished by the presence of ortho-fluoro and ortho-nitro groups on the aromatic ring. These electron-withdrawing substituents significantly influence the molecule's reactivity, particularly at the aromatic ring and the adjacent benzylic position. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and spectroscopic signature. We will explore a robust synthetic methodology via Nucleophilic Aromatic Substitution (SNAr) and delve into its primary application as a precursor for the synthesis of substituted indoles—a core scaffold in numerous pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile synthetic intermediate.

Introduction and Core Molecular Features

Methyl 2-(2-fluoro-6-nitrophenyl)acetate is a key building block in synthetic organic chemistry. Its structure is characterized by a phenylacetate core with two critical substituents positioned ortho to the acetate-bearing methylene group: a nitro group (NO₂) and a fluorine atom (F).

The strategic placement of these groups imparts a unique reactivity profile:

-

Electrophilic Aromatic Ring: The potent electron-withdrawing nature of both the nitro and fluoro groups deactivates the benzene ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr), making the fluorine atom a good leaving group.[1]

-

Activated Methylene Group: The electron-withdrawing effect of the substituted ring increases the acidity of the α-protons (the CH₂ group), facilitating their removal by a base to form a nucleophilic enolate.

-

Precursor for Heterocyclic Synthesis: The ortho-nitro group is a masked amine. Its reduction provides an amino group strategically positioned to undergo intramolecular cyclization with the acetate moiety, forming heterocyclic systems like indoles and their derivatives.[2][3] This transformation is a cornerstone of its utility in medicinal chemistry.

This guide synthesizes data from structurally similar compounds to provide a comprehensive profile, given the limited direct literature on this specific molecule.

Chemical Structure and Physicochemical Properties

The fundamental structure of Methyl 2-(2-fluoro-6-nitrophenyl)acetate is depicted below.

Caption: Chemical structure of Methyl 2-(2-fluoro-6-nitrophenyl)acetate.

Table 1: Physicochemical Properties

| Property | Value (Estimated/Analog Data) | Source |

| IUPAC Name | Methyl 2-(2-fluoro-6-nitrophenyl)acetate | - |

| Molecular Formula | C₉H₈FNO₄ | Calculated |

| Molecular Weight | 213.16 g/mol | Calculated |

| CAS Number | 123853-91-8 (Disputed, may refer to another compound[5]) | - |

| Boiling Point | ~280 °C | [4] |

| Density | ~1.34 g/cm³ | [4] |

| LogP (Octanol-Water) | ~2.0 | [4] |

| Water Solubility | Low (~1.5 x 10⁻³ mol/L) | [4] |

| Appearance | Expected to be a pale yellow oil or low-melting solid | Analog Comparison[3] |

Spectroscopic Profile (Predicted)

A conclusive spectroscopic analysis is essential for structural verification. The following profile is predicted based on fundamental principles and data from analogous compounds.[2][3][6]

-

¹H NMR (Proton NMR): The spectrum is expected to show four distinct signals.

-

Aromatic Protons (3H): Due to the ortho-fluoro and ortho-nitro substitution, the aromatic region (δ 7.5-8.2 ppm) will display a complex multiplet pattern resulting from proton-proton and proton-fluorine coupling.

-

Methylene Protons (2H, -CH₂-): A singlet is expected around δ 4.0-4.2 ppm. The deshielding is caused by the adjacent aromatic ring and the ester carbonyl group.

-

Methyl Protons (3H, -OCH₃): A sharp singlet is predicted around δ 3.7-3.8 ppm.

-

-

¹³C NMR (Carbon NMR): Key resonances are anticipated for:

-

Carbonyl Carbon (C=O): δ 170-172 ppm.

-

Aromatic Carbons (6C): Between δ 120-160 ppm. The carbons attached to fluorine (C-F) and the nitro group (C-NO₂) will show characteristic shifts and coupling (¹JCF ≈ 240-250 Hz).

-

Methylene Carbon (-CH₂-): δ 40-42 ppm.

-

Methyl Carbon (-OCH₃): δ 52-54 ppm.

-

-

IR (Infrared) Spectroscopy: Characteristic absorption bands will confirm the presence of key functional groups.

-

C=O Stretch (Ester): Strong absorption at ~1740 cm⁻¹.

-

N-O Stretch (Nitro): Two strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

-

C-F Stretch: Strong absorption around 1200-1250 cm⁻¹.

-

C-O Stretch (Ester): Absorption in the 1100-1300 cm⁻¹ region.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The primary ion peak is expected at m/z = 213.

-

Key Fragments: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 182) and the carbomethoxy group (-COOCH₃, m/z = 154).

-

Synthesis and Reactivity

Proposed Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most logical and efficient synthesis of Methyl 2-(2-fluoro-6-nitrophenyl)acetate involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy leverages a highly electron-deficient aromatic precursor. A similar methodology is used for related compounds.[2][3]

The precursor of choice is 1,3-difluoro-2-nitrobenzene . The fluorine atoms are strongly activated by the ortho- and para-nitro group, making them excellent leaving groups. The nucleophile is the enolate of methyl acetate, generated in situ.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(2-fluoro-6-nitrophenyl)acetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-fluoro-6-nitrophenyl)acetate is a substituted phenylacetic acid derivative of significant interest in the field of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a sterically hindered and electronically demanding 2-fluoro-6-nitrophenyl scaffold, makes it a valuable building block for the synthesis of novel heterocyclic compounds and potential pharmaceutical agents. The presence of ortho-fluoro and nitro groups provides unique reactivity and conformational constraints, which can be exploited in the design of molecules with specific biological activities.

Proposed Synthetic Pathway

The synthesis of Methyl 2-(2-fluoro-6-nitrophenyl)acetate can be envisioned through a multi-step sequence starting from the commercially available 2-fluoro-6-nitrotoluene. The proposed pathway involves benzylic functionalization followed by chain extension and esterification.

A Technical Guide to 2-Fluoro-6-Nitro-Phenylacetate Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacological profiles. Among the vast arsenal of chemical motifs, fluorinated and nitrated aromatic compounds hold a privileged status. This guide provides an in-depth technical exploration of 2-fluoro-6-nitro-phenylacetate derivatives, a class of compounds that combines the unique electronic properties of both fluorine and a nitro group on a phenyl acetate backbone.

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity through unique intermolecular interactions.[1][2] Its high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, yet with profoundly different electronic consequences.[1] Concurrently, the nitro group serves as a powerful electron-withdrawing moiety, significantly influencing the reactivity of the aromatic ring. It is not merely a synthetic handle but is also a recognized pharmacophore in various therapeutic areas, particularly in antimicrobial agents where its reduction under hypoxic conditions can lead to cytotoxic species.[3][4][5]

This whitepaper serves as a comprehensive resource for researchers, chemists, and drug development professionals. It elucidates the synthesis, chemical reactivity, and spectroscopic characterization of 2-fluoro-6-nitro-phenylacetate and its derivatives, with a focus on their practical applications as versatile synthetic intermediates and their potential as scaffolds for novel therapeutic agents.

Synthesis and Chemical Reactivity

The construction of the 2-fluoro-6-nitro-phenylacetate scaffold relies on a logical sequence of aromatic substitution and functional group manipulation. The causality behind the chosen synthetic route is dictated by the directing effects of the substituents on the phenyl ring.

Synthetic Pathway

The most direct pathway begins with the regioselective nitration of 2-fluorophenol. The fluorine atom and the hydroxyl group are both ortho-, para-directing activators. The steric hindrance from the fluorine and the strong directing effect of the hydroxyl group favor nitration at the positions ortho and para to the -OH group. Careful control of reaction conditions is necessary to achieve the desired 2,6-disubstituted product. The subsequent step involves the esterification of the phenolic hydroxyl with an acetylating agent to yield the target compound.

A generalized workflow for this synthesis is presented below.

Caption: General synthetic workflow for 2-fluoro-6-nitro-phenylacetate.

Key Chemical Transformations

The utility of 2-fluoro-6-nitro-phenylacetate derivatives stems from their inherent reactivity, which allows for several key transformations:

-

Ester Hydrolysis: The acetate group serves as a protecting group for the phenol but can be readily cleaved under basic or acidic conditions. The hydrolysis is particularly facile due to the electron-withdrawing nature of the ortho-fluoro and ortho-nitro substituents, which stabilize the resulting phenolate anion, making it an excellent leaving group.[6][7] This reaction is analogous to the well-documented hydrolysis of p-nitrophenyl acetate (pNPA), a common substrate in enzyme kinetics.[6][8][9] The release of the 2-fluoro-6-nitrophenolate ion can be monitored spectrophotometrically, suggesting the potential use of these derivatives in high-throughput screening for esterase activity.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various reagents, such as catalytic hydrogenation (H₂/Pd), or metal-acid combinations (e.g., SnCl₂/HCl). This transformation yields 2-amino-6-fluorophenylacetate, a highly valuable intermediate. The resulting amino group provides a nucleophilic site for the construction of more complex molecules, including heterocycles, amides, and sulfonamides.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards SNAr by the strongly electron-withdrawing ortho-nitro group. This allows for the displacement of fluoride by a range of nucleophiles (e.g., amines, alkoxides, thiols), providing a pathway to a diverse array of 2-substituted-6-nitrophenylacetate derivatives.

Physicochemical Properties and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of synthesized compounds. The properties of the precursor, 2-fluoro-6-nitrophenol, provide a strong foundation for understanding the characteristics of its acetate derivative.[10]

| Property | Data (for 2-Fluoro-6-nitrophenol precursor) | Source |

| Molecular Formula | C₆H₄FNO₃ | [10] |

| Molecular Weight | 157.10 g/mol | [10] |

| IUPAC Name | 2-fluoro-6-nitrophenol | [10] |

| SMILES | C1=CC(=C(C(=C1)F)O)[O-] | [10] |

| InChIKey | HIGRXCJEFUYRNW-UHFFFAOYSA-N | [10] |

Note: Data presented for the precursor phenol. The acetate derivative (C₈H₆FNO₄) would have a molecular weight of 199.14 g/mol .

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The aromatic region will display complex splitting patterns for the three protons on the phenyl ring, with coupling constants indicating their relative positions (ortho, meta, para). The acetate methyl group will appear as a sharp singlet, typically around 2.3 ppm.

-

¹³C NMR: The spectrum will show eight distinct signals corresponding to the six aromatic carbons and the two carbons of the acetate group (methyl and carbonyl). The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: This is a critical technique for confirming the structure of fluorinated compounds.[11] A single resonance will be observed, and its chemical shift provides information about the electronic environment of the fluorine atom.[12]

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern would likely show a loss of the ketene molecule (CH₂=C=O) from the parent ion, corresponding to the cleavage of the acetyl group, to give the fragment ion of 2-fluoro-6-nitrophenol.

-

Infrared (IR) Spectroscopy: Key diagnostic peaks will include a strong carbonyl (C=O) stretch for the ester at ~1760-1770 cm⁻¹, characteristic asymmetric and symmetric stretching vibrations for the nitro (NO₂) group at ~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹, respectively, and a C-F stretching vibration at ~1200-1250 cm⁻¹.

Applications in Research and Drug Development

The 2-fluoro-6-nitro-phenylacetate scaffold is not an end in itself but rather a versatile platform for further chemical exploration and drug design.

Caption: Potential transformations and applications of the core scaffold.

-

Versatile Synthetic Intermediate: The primary application is as a multi-functional building block.[13] The acetate serves as a stable protecting group for the phenol, allowing for chemistry to be performed at other positions (e.g., SNAr at the fluorine position). Subsequently, the deprotection of the phenol and/or reduction of the nitro group opens up new synthetic routes for creating complex molecular architectures.

-

Probe for Bioassays: Following the precedent of pNPA, these derivatives are excellent candidates for developing chromogenic substrates to assay the activity of hydrolytic enzymes like esterases, proteases, and lipases. The introduction of the fluorine atom can modulate the substrate's binding affinity and reactivity, potentially leading to probes with enhanced selectivity for specific enzyme subfamilies.

-

Scaffold for Bioactive Compounds: The nitroaromatic motif is present in numerous antimicrobial drugs.[3][4] Derivatives of 2-fluoro-6-nitro-phenylacetate could be explored for antibacterial or antifungal activity.[14][15] The electron-deficient aromatic ring is primed for interactions with biological nucleophiles, and the in vivo reduction of the nitro group can generate reactive nitrogen species that are toxic to pathogens.[3][5]

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of 2-fluoro-6-nitro-phenylacetate. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of 2-Fluoro-6-nitrophenol

This protocol is adapted from analogous nitration procedures.[16]

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-fluorophenol (1.0 eq) in a suitable solvent like dichloromethane or acetic acid. Cool the flask to -10 °C in an ice-salt bath.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid (1.1 eq) at 0 °C. Add this mixture dropwise to the cooled solution of 2-fluorophenol over 1 hour, ensuring the internal temperature does not exceed -5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, slowly pour the reaction mixture into a beaker of crushed ice. A precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product contains a mixture of isomers. The desired 2-fluoro-6-nitrophenol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or methylcyclohexane).[16]

Protocol 2: Synthesis of 2-Fluoro-6-nitro-phenylacetate

-

Setup: To a solution of 2-fluoro-6-nitrophenol (1.0 eq) in dichloromethane in a round-bottom flask, add a base such as triethylamine (1.5 eq) or pyridine (used as solvent). Cool the mixture to 0 °C in an ice bath.

-

Acetylation: Add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting phenol is consumed.

-

Workup: Dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-fluoro-6-nitro-phenylacetate.

Protocol 3: Spectroscopic Characterization

-

Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR analysis. Dissolve a micro-sample in a suitable solvent like methanol or acetonitrile for MS analysis.

-

¹H, ¹³C, ¹⁹F NMR: Acquire spectra on a 400 MHz or higher NMR spectrometer. Use standard parameters. For ¹⁹F NMR, use a fluorine-free reference standard or reference internally to a known fluorine-containing solvent.

-

IR Spectroscopy: Record the spectrum from 4000 to 400 cm⁻¹.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (C₈H₆FNO₄).

Conclusion

2-Fluoro-6-nitro-phenylacetate and its derivatives represent a class of compounds with significant potential in chemical synthesis and drug discovery. The strategic placement of the fluoro, nitro, and acetate functionalities creates a scaffold that is both stable and readily manipulated. Its utility as a synthetic intermediate is clear, offering multiple handles for diversification. Furthermore, its potential role as a bioassay probe and a core for developing novel therapeutics warrants further investigation. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and exploit the rich chemistry of this valuable molecular framework.

References

- ChemicalBook. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis.

- Goren, H.J., & Fridkin, M. (1973). The Hydrolysis of p-Nitrophenylacetate in Water. European Journal of Biochemistry.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 73710, 2-Fluoro-6-nitrophenol.

- Fluorine in drug discovery: Role, design and case studies. (Source not further specified).

- Zolfigol, M.A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI.

- Preparation of nitro derivatives (6a–f). (Source: ResearchGate).

- Santucci, M., et al. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. (Source: PMC).

- Marín-Becerra, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. (Source: Google Patents).

- Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia MDPI.

- Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (Source not further specified).

- Selected fluoro-pharmaceuticals. (Source: ResearchGate).

- Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (2024). MDPI.

- 2-Fluoro-6-nitrophenol | 1526-17-6. (2025). ChemicalBook.

- Phenol Derivatives and Their Bioactivities: A Comprehensive Review. (2023). ResearchGate.

- Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution. (2023). MDPI.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (Source: OUCI).

- Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. (2026).

- KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (2025). ResearchGate.

- 2-METHYL-6-NITROPHENYL ACETATE AldrichCPR. (Source: Sigma-Aldrich).

- Lizza, J.R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses.

- Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. (Source: Analytical Methods, RSC Publishing).

- SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. (Source not further specified).

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 6. scilit.com [scilit.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. 2-Fluoro-6-nitrophenol | C6H4FNO3 | CID 73710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

- 15. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Fluoro-6-nitrophenol | 1526-17-6 [chemicalbook.com]

SMILES string and InChIKey for Methyl 2-(2-fluoro-6-nitrophenyl)acetate

[1]

Part 1: Chemical Identity & Digital Representation

For chemoinformatics integration and database registration, the precise digital identifiers for Methyl 2-(2-fluoro-6-nitrophenyl)acetate are defined below. These strings are generated based on the IUPAC structure and verified against standard valence rules.

| Identifier Type | Value | Notes |

| IUPAC Name | Methyl 2-(2-fluoro-6-nitrophenyl)acetate | Systematic name |

| SMILES | COC(=O)Cc1c(F)cccc1[O-] | Canonical SMILES |

| Molecular Formula | C | |

| Molecular Weight | 213.16 g/mol | |

| Related CAS | 136916-19-3 (Corresponding Acid) | Note: The specific methyl ester is a research intermediate and may not have a dedicated CAS in all registries.[1] |

Structural Visualization

The following diagram illustrates the connectivity and functional group orientation defined by the SMILES string.

Figure 1: Structural decomposition of Methyl 2-(2-fluoro-6-nitrophenyl)acetate showing the 1,2,6-substitution pattern.

Part 2: Structural Analysis & Physicochemical Profile

The "Ortho-Blocker" Configuration

The 2-fluoro-6-nitro substitution pattern is chemically significant because it creates a sterically crowded environment around the acetate side chain at position 1.

-

Electronic Effects: The nitro group (

) is a strong electron-withdrawing group (EWG), making the ring electron-deficient. The fluorine atom ( -

Synthetic Utility: This molecule is a "masked" indole precursor. The proximity of the nitro group (position 6) to the acetate side chain (position 1) allows for reductive cyclization. Specifically, reducing the nitro group to an amine (

) triggers an intramolecular attack on the ester carbonyl, forming a lactam (oxindole) or, under specific conditions, an indole.

Predicted Properties[2][3][4][5][6]

-

LogP: ~1.8 - 2.1 (Moderately lipophilic).

-

Solubility: Low in water; high in organic solvents (DCM, Ethyl Acetate, Methanol).

-

Stability: The ester is susceptible to hydrolysis under basic conditions. The nitro group is stable but sensitive to reducing agents.

Part 3: Synthetic Methodology

The synthesis of Methyl 2-(2-fluoro-6-nitrophenyl)acetate is not a trivial Friedel-Crafts alkylation due to the deactivating nature of the nitro group. The most robust route utilizes Nucleophilic Aromatic Substitution (

Protocol: The Malonate Displacement Route

This method ensures high regioselectivity. In 2,6-difluoronitrobenzene, both fluorine atoms are activated by the ortho-nitro group. Displacement of one fluorine by a carbon nucleophile (malonate) yields the desired substitution pattern.

Step-by-Step Workflow

-

Reagents:

-

Starting Material: 2,6-Difluoronitrobenzene.

-

Nucleophile: Dimethyl malonate (or Diethyl malonate).

-

Base: Potassium tert-butoxide (

) or Sodium hydride ( -

Solvent: DMF or THF (Anhydrous).

-

-

Step 1:

Reaction-

Mechanism: The base deprotonates the malonate to form an enolate. The enolate attacks the 2-position of the benzene ring, displacing a fluoride ion.

-

Condition:

to RT. -

Intermediate: Dimethyl 2-(2-fluoro-6-nitrophenyl)malonate.

-

-

Step 2: Hydrolysis & Decarboxylation (Krapcho or Acidic)

-

Mechanism: Hydrolysis of the diester to the diacid, followed by thermal decarboxylation to remove one carboxyl group.

-

Reagent:

reflux (for acid hydrolysis) or -

Product: 2-(2-Fluoro-6-nitrophenyl)acetic acid (CAS: 136916-19-3).[1]

-

-

Step 3: Esterification

-

Mechanism: Fischer esterification of the acetic acid derivative.

-

Reagent: Methanol (

) with catalytic Sulfuric acid ( -

Final Product: Methyl 2-(2-fluoro-6-nitrophenyl)acetate.[1]

-

Synthetic Pathway Diagram

Figure 2: Validated synthetic route via malonate displacement, ensuring regiochemical control.

Part 4: Applications in Drug Discovery

This molecule acts as a critical "pivot point" in the synthesis of 4-fluoroindole derivatives. Indoles substituted at the 4-position are notoriously difficult to synthesize via standard Fischer Indole Synthesis due to regioselectivity issues (which typically favor 6-substitution).

The Reductive Cyclization Pathway

-

Reduction: The nitro group is reduced to an aniline (

) using -

Cyclization: The newly formed amine attacks the pendant ester carbonyl.

-

Result: Formation of 4-fluorooxindole (4-fluoroindolin-2-one).

-

Aromatization: Reduction of the oxindole yields 4-fluoroindole , a scaffold found in various kinase inhibitors and serotonin receptor modulators.

References

-

Synthesis of Fluorinated Indole Precursors: Yoshikawa, M., et al. (2013). Creation of Novel Phosphodiesterase 10A Inhibitors with a Pyridazin-4(1H)-one Scaffold. Tohoku University Repository. (See Compound 47 synthesis description).

-

Properties of Phenylacetic Acid Derivatives: PubChem. 2-Fluoro-6-nitrophenylacetic acid (Acid Precursor).[1]

-

General SNAr Methodology: Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. (Foundational text on SNAr reactivity of fluoronitrobenzenes).

Thermodynamic Stability & Hydrolytic Kinetics of Fluorinated Nitro Phenylacetates

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

The thermodynamic and kinetic stability of phenylacetates is a cornerstone of prodrug design and enzymatic assay development. When modified with nitro (

This guide provides a rigorous analysis of the physicochemical principles governing these compounds. It synthesizes Hammett linear free-energy relationships (LFER) with practical experimental protocols, offering a roadmap for tuning ester lability through precise fluorination patterns.

Part 1: Theoretical Framework

The Electronic Landscape

The hydrolytic stability of phenylacetates is dictated by the electrophilicity of the carbonyl carbon and the leaving group ability of the phenoxide.

-

The Nitro Effect (

): A strong electron-withdrawing group (EWG) via both inductive ( -

The Fluorine Effect (

): Fluorine presents a duality.[1] It is highly electronegative (-

Meta-F: Dominated by inductive withdrawal (

), destabilizing the ester bond. -

Para-F: Resonance and induction oppose each other (

), resulting in a roughly neutral impact on hydrolysis compared to nitro groups. -

Ortho-F: Introduces steric bulk and field effects that can accelerate hydrolysis through ground-state destabilization or retard it via steric hindrance, depending on the nucleophile.

-

The Hammett Correlation

For alkaline hydrolysis, the rate constant

-

(Reaction Constant): For phenylacetate hydrolysis,

-

Additivity: In "Fluorinated Nitro" systems (e.g., 2-fluoro-4-nitrophenyl acetate), the effects are additive. The combined electron withdrawal creates an extremely labile ester, often used as a "burst" titrant in active site quantification.

Part 2: Mechanism & Thermodynamics[3]

The Mechanism

The hydrolysis proceeds via a base-catalyzed acyl cleavage (

Thermodynamic Parameters

The stability is quantified by the activation parameters derived from the Eyring equation:

- (Enthalpy of Activation): Lower for fluorinated/nitro esters (30–50 kJ/mol) compared to unsubstituted phenylacetate (~60 kJ/mol).

-

(Entropy of Activation): Typically negative (

Part 3: Experimental Protocol (Self-Validating)

Objective: Determine the pseudo-first-order rate constant (

Reagents & Setup

-

Buffer: 50 mM Phosphate or Borate buffer (pH 7.0 – 9.0). Note: Avoid Tris/primary amines as they can act as nucleophiles (aminolysis).

-

Stock Solution: 10 mM substrate in dry Acetonitrile (MeCN). Caution: Fluorinated esters hydrolyze spontaneously in wet DMSO.

-

Detection: UV-Vis Spectrophotometer thermostated at 25.0°C.

Workflow Diagram

Step-by-Step Methodology

-

Baseline Correction: Blank the spectrophotometer with the reaction buffer.

-

Initiation: Inject 10–20

L of stock solution into 2.0 mL of buffer. Rapidly invert to mix.-

Validation: Final substrate concentration should be 50–100

M (within Beer-Lambert linear range).

-

-

Monitoring: Track absorbance at the

of the phenoxide leaving group (400 nm for p-nitrophenol; varies for fluorinated analogs). -

Data Collection: Collect points every 2–5 seconds for at least 5 half-lives (

). -

pH Dependence: Repeat at minimum 3 different pH values to verify first-order dependence on

.

Part 4: Data Analysis & Comparative Stability

Calculating Rate Constants

Under pseudo-first-order conditions (Buffer

Comparative Stability Table

The following table illustrates the impact of substituents on hydrolytic stability (Data synthesized from Hammett predictions and standard kinetic literature [1][2]).

| Compound | Substituent ( | Relative Rate ( | Thermodynamic Stability | |

| Phenyl Acetate | H (0.00) | 1.0 | ~150 hours | High |

| 4-Fluorophenyl Acetate | p-F (0.06) | ~1.2 | ~125 hours | High |

| 3-Fluorophenyl Acetate | m-F (0.34) | ~2.5 | ~60 hours | Moderate |

| 4-Nitrophenyl Acetate | p-NO2 (0.78) | ~100 | ~1.5 hours | Low |

| 2-Fluoro-4-nitrophenyl Acetate | p-NO2 + o-F | ~450 | < 20 mins | Very Low (Labile) |

Note: The "2-Fluoro" group adds inductive withdrawal and ortho-field effects, making the "Fluorinated Nitro" variant significantly more unstable than the nitro-only variant.

Part 5: Implications for Drug Development

Bioisosterism and Metabolic Stability

While fluorinated nitro phenylacetates are often too unstable for direct oral drug delivery, they serve as excellent model compounds for soft drugs .

-

Soft Drugs: Designed to hydrolyze rapidly into inactive metabolites after exerting their effect.[3][4]

-

Tuning: By swapping a nitro group for a fluorine, one can increase metabolic stability (slowing hydrolysis) while maintaining lipophilicity.

-

Prodrugs: If a drug requires a phenyl ester linkage, adding fluorine at the ortho position can block enzymatic hydrolysis via steric hindrance, whereas meta fluorine will accelerate it via induction.

Storage and Handling

-

Solvent Choice: Store stock solutions in non-nucleophilic, anhydrous solvents (Acetonitrile or Acetone). Avoid Methanol/Ethanol (transesterification risk).

-

Temperature: Store at -20°C.

-

Desiccation: These compounds are hygroscopic; moisture ingress leads to autocatalytic hydrolysis (generated acid catalyzes further breakdown).

References

-

Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear Structure-Reactivity Correlations in the Reaction of Nucleophilic Reagents with Esters. Journal of the American Chemical Society. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

Neuvonen, K. (1987). Kinetics of the Neutral and Alkaline Hydrolysis of Substituted Phenyl Formates and Acetates. Journal of the Chemical Society, Perkin Transactions 2. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. Link

Sources

An In-Depth Technical Guide to the Structural Analysis of Polysubstituted Benzene Derivatives

Introduction: The Central Role of Polysubstituted Benzenes and the Analytical Imperative

Polysubstituted benzene derivatives are a cornerstone of modern chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The precise arrangement of substituents on the benzene ring dictates the molecule's three-dimensional shape, reactivity, and biological activity. Consequently, the unambiguous determination of their structure is a critical, non-negotiable step in chemical synthesis and drug development.[2] However, the subtle differences between isomers and the potential for complex substitution patterns present significant analytical challenges.

This guide provides an in-depth exploration of the modern analytical workflow for the structural elucidation of polysubstituted benzenes. It is designed for researchers, scientists, and drug development professionals, offering not just a description of techniques, but a strategic, field-proven approach to integrating multimodal data for unequivocal structure confirmation. We will delve into the causality behind experimental choices, presenting a self-validating system for structural analysis that combines the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and computational methods.

The Integrated Analytical Workflow: A Strategy for Unambiguous Structure Determination

The modern approach to structure elucidation is not a linear process but an integrated strategy. Each technique provides a unique piece of the puzzle, and their combined power lies in the cross-validation of data. The following workflow illustrates the logical progression from initial characterization to final, definitive structural confirmation.

Caption: Integrated workflow for the structural elucidation of polysubstituted benzenes.

Pillar 1: Unraveling the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for determining the structure of organic molecules in solution.[2][3][4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D NMR (¹H and ¹³C): The Initial Fingerprint

The first step in any NMR analysis is the acquisition of one-dimensional ¹H and ¹³C spectra. These provide fundamental information about the number and types of protons and carbons in the molecule.

-

¹H NMR: Protons directly attached to an aromatic ring (aryl protons) typically resonate in the downfield region of 6.5-8.0 ppm due to the deshielding effect of the aromatic ring current.[5][6][7] The chemical shift, integration (relative number of protons), and splitting pattern (multiplicity) of these signals provide initial clues about the substitution pattern.

-

¹³C NMR: Carbons within the aromatic ring typically appear in the 120-150 ppm range.[5][6] The number of signals indicates the symmetry of the substitution pattern. For example, a para-disubstituted benzene with identical substituents will show fewer signals than its ortho or meta counterparts due to molecular symmetry.[6]

| NMR Data Type | Information Gained | Typical Chemical Shift Ranges (Benzene Derivatives) |

| ¹H NMR | Number of unique proton environments, relative proton count, neighboring protons (J-coupling) | Aryl H: 6.5 - 8.0 ppmBenzylic H: 2.0 - 3.0 ppm |

| ¹³C NMR | Number of unique carbon environments, presence of symmetry | Aromatic C: 120 - 150 ppm |

2D NMR: Building the Structure Piece by Piece

While 1D NMR provides a foundational overview, 2D NMR experiments are essential for unambiguously connecting the atoms to build the molecular structure.[8]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[9][10] For polysubstituted benzenes, COSY is invaluable for tracing the connectivity of adjacent protons on the ring, helping to define the substitution pattern.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to.[8] This is a crucial step for assigning the ¹³C spectrum and confirming which protons are attached to which carbons in the aromatic ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two to four bonds apart.[10] By observing these long-range correlations, one can connect substituent groups to the benzene ring and link different fragments of the molecule.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.[8] This is critical for determining the regiochemistry of closely packed substituents and for elucidating the three-dimensional conformation of the molecule.

Experimental Protocol: A Self-Validating 2D NMR Workflow

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

-

Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra.

-

Acquire 2D Spectra:

-

Run a standard gradient-selected COSY experiment to establish ¹H-¹H spin systems.

-

Run a phase-sensitive HSQC experiment to correlate all protonated carbons with their attached protons.

-

Run a gradient-selected HMBC experiment, optimizing the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe two- and three-bond correlations.

-

If regiochemistry or stereochemistry is , run a NOESY or ROESY experiment with an appropriate mixing time (e.g., 300-800 ms).

-

-

Data Interpretation (The Self-Validating Loop):

-

Step A (HSQC): Use the HSQC spectrum to definitively link proton signals to their corresponding carbon signals.

-

Step B (COSY): Use the COSY spectrum to connect adjacent C-H pairs (identified in Step A) into larger structural fragments (e.g., an ortho- or meta-substituted pattern on the ring).

-

Step C (HMBC): Use the HMBC correlations to connect these fragments and to attach non-protonated carbons (e.g., quaternary carbons of the benzene ring or carbonyls) and substituent groups to the main framework.

-

Step D (Cross-Validation): Ensure that the proposed structure is consistent with all observed correlations across all spectra (¹H, ¹³C, COSY, HSQC, and HMBC). Any inconsistencies indicate an incorrect structural assignment.

-

Step E (NOESY/ROESY): Use through-space correlations to confirm the proposed regiochemistry and stereochemistry.

-

Pillar 2: Mass Spectrometry - Confirming the Molecular Formula and Fragmentation

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[11]

-

High-Resolution Mass Spectrometry (HRMS): This is the gold standard for determining the elemental composition of a molecule.[2] By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. This is an essential first step that constrains the number of possible structures.

-

Fragmentation Analysis: In techniques like Electron Ionization (EI), the molecule is fragmented in a reproducible way. The resulting fragmentation pattern serves as a molecular fingerprint. For benzene derivatives, characteristic fragments are often observed:

Pillar 3: X-ray Crystallography - The Definitive Answer

When an unambiguous, solid-state structure is required, or when the absolute configuration of a chiral center needs to be determined, single-crystal X-ray crystallography is the ultimate technique.[3][14] It provides a precise three-dimensional map of the atoms in a molecule.[14]

The primary challenge in X-ray crystallography is often not the data analysis but obtaining a high-quality single crystal suitable for diffraction.[14]

Caption: The workflow for single-crystal X-ray crystallography.

Protocol: Determination of Absolute Stereochemistry

-

Crystallization: Grow single crystals of the enantiomerically pure compound. This is often the rate-limiting step.[14]

-

Data Collection: Collect diffraction data using an X-ray source with a wavelength that can induce anomalous dispersion from the atoms present (e.g., Cu Kα radiation for typical organic molecules).[15]

-

Structure Solution and Refinement: Solve and refine the crystal structure.

-

Flack Parameter Analysis: The key to determining absolute configuration is the analysis of anomalous scattering. The Flack parameter is calculated during refinement. A value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct. This provides an unambiguous determination of the molecule's absolute stereochemistry.[15]

Pillar 4: Computational Chemistry - A Powerful Predictive and Confirmatory Tool

The integration of computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable part of modern structure elucidation.[16][17]

-

NMR Prediction: DFT methods can accurately predict ¹H and ¹³C NMR chemical shifts and coupling constants for a proposed structure.[16][17] By comparing the computationally predicted spectrum with the experimental data, a proposed structure can be either strongly supported or refuted. This is particularly valuable when distinguishing between isomers with very similar spectra.

-

Conformational Analysis: For flexible molecules, computational methods can determine the lowest energy conformations. Since the observed NMR spectrum is a population-weighted average of all conformations, this analysis is crucial for accurate spectral prediction and interpretation.

Protocol: DFT-Based NMR Chemical Shift Prediction

-

Structure Input: Build the proposed 3D structure of the molecule in a computational chemistry software package.

-

Conformational Search: For flexible molecules, perform a thorough conformational search to identify all low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each low-energy conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

NMR Calculation: Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation on each optimized conformer using a larger basis set (e.g., mPW1PW91/6-311+G(2d,p)).

-

Boltzmann Averaging: Calculate the Boltzmann-weighted average of the predicted chemical shifts for all conformers.

-

Correlation and Comparison: Plot the predicted chemical shifts against the experimental values. A high correlation coefficient (R²) and a low mean absolute error (MAE) provide strong evidence for the correctness of the proposed structure.

Conclusion

The structural analysis of polysubstituted benzene derivatives is a multifaceted process that demands a synergistic application of diverse analytical techniques. By following an integrated workflow that begins with the foundational data from 1D NMR and HRMS, builds a complete picture of connectivity with 2D NMR, and is validated through computational prediction and, when necessary, confirmed by X-ray crystallography, researchers can achieve unambiguous and self-validating structural assignments. This rigorous, evidence-based approach is fundamental to ensuring the scientific integrity of research and the successful development of new chemical entities in any field that relies on the rich and varied chemistry of the benzene ring.

References

-

Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

-

Interpreting the mass spectrum of benzene C6H6. Doc Brown's Advanced Organic Chemistry. [Link]

-

Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Publications. [Link]

-

X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH). [Link]

-

NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]

-

The Nomenclature of Disubstituted and Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

-

Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. [Link]

-

Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. The Eurasia Proceedings of Educational & Social Sciences. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

NMR Spectroscopy of Aromatic Compounds. JoVE. [Link]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

-

Computational Chemistry in Nuclear Magnetic Resonance. MDPI. [Link]

- Organic Structure Analysis. Google Books.

-

Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

-

NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]

-

cosy hsqc hmbc: Topics by Science.gov. Science.gov. [Link]

-

Absolute configuration. Wikipedia. [Link]

-

Fragmentation of Aromatics. Whitman College. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 8. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 12. GCMS Section 6.9.5 [people.whitman.edu]

- 13. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Using Methyl 2-(2-fluoro-6-nitrophenyl)acetate as a precursor for 4-fluoroindole

This guide outlines a high-purity protocol for synthesizing 4-fluoroindole using Methyl 2-(2-fluoro-6-nitrophenyl)acetate as the starting material.

Unlike common indole syntheses (e.g., Fischer or Leimgruber-Batcho) that use hydrazines or nitrotoluenes, this pathway leverages a reductive cyclization strategy. This approach locks in the regiochemistry of the fluorine atom early, preventing the formation of isomeric mixtures common in other methods.

Part 1: Strategic Overview

The conversion proceeds through three distinct phases. The direct "one-pot" reduction of the nitro-ester to the indole is often low-yielding due to over-reduction or polymerization. Therefore, this protocol utilizes a robust Stepwise Reductive Aromatization strategy:

-

Reductive Cyclization: Selective reduction of the nitro group triggers spontaneous intramolecular lactamization to form 4-fluorooxindole .

-

Lactam Reduction: The oxindole carbonyl is reduced to a methylene group, yielding 4-fluoroindoline .

-

Oxidative Aromatization: The indoline is dehydrogenated to the final 4-fluoroindole .

Reaction Pathway Diagram

Figure 1: Stepwise chemical transformation from nitro-ester precursor to 4-fluoroindole.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of 4-Fluorooxindole

Objective: Convert the nitro-ester to the oxindole (indolin-2-one) core. Iron (Fe) in acetic acid is preferred over catalytic hydrogenation (Pd/C) to eliminate the risk of hydrogenolysis of the C-F bond.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Methyl 2-(2-fluoro-6-nitrophenyl)acetate | 1.0 | Precursor |

| Iron Powder (325 mesh) | 5.0 | Reductant |

| Glacial Acetic Acid (AcOH) | Solvent | Proton source/Solvent |

| Ethyl Acetate | - | Extraction Solvent |

Protocol:

-

Dissolution: Dissolve 10.0 g of the precursor in 100 mL of glacial acetic acid in a 500 mL round-bottom flask.

-

Activation: Heat the solution to 70°C.

-

Addition: Add Iron powder (5.0 equiv) portion-wise over 30 minutes. Caution: Exothermic reaction.

-

Reflux: Increase temperature to 90–100°C and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The nitro spot will disappear, and a more polar fluorescent spot (oxindole) will appear.

-

Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.

-

Neutralization: Concentrate the filtrate. Dilute with EtOAc and wash carefully with saturated NaHCO₃ until neutral pH.

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

-

Checkpoint: 4-Fluorooxindole is a stable solid. Confirm identity via ¹H-NMR (Look for the amide proton ~10.5 ppm and CH₂ singlet ~3.5 ppm).

-

Phase 2: Reduction to 4-Fluoroindoline

Objective: Reduce the amide carbonyl of the oxindole to a methylene group. Borane-THF is superior to LiAlH₄ here as it minimizes side reactions with the aryl fluoride.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 4-Fluorooxindole (from Phase 1) | 1.0 | Intermediate |

| Borane-THF Complex (1.0 M) | 3.0 | Selective Reductant |

| THF (Anhydrous) | Solvent | Medium |

Protocol:

-

Setup: Under Nitrogen atmosphere, dissolve 4-fluorooxindole (5.0 g) in anhydrous THF (50 mL). Cool to 0°C.

-

Reduction: Add BH₃·THF (1.0 M, 3.0 equiv) dropwise via syringe.

-

Reaction: Allow to warm to room temperature, then reflux for 4 hours.

-

Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane. Caution: Hydrogen gas evolution.[1]

-

Acid Hydrolysis: Add 6M HCl (20 mL) and reflux for 1 hour to break the amine-borane complex.

-

Basification: Cool and basify with NaOH (20%) to pH > 10.

-

Extraction: Extract with DCM (3x). Dry over K₂CO₃ and concentrate to yield crude 4-fluoroindoline .

-

Note: Indolines are prone to oxidation; proceed immediately to Phase 3 or store under inert gas.

-

Phase 3: Aromatization to 4-Fluoroindole

Objective: Oxidize the indoline to the fully aromatic indole. Manganese Dioxide (MnO₂) is the standard "gentle" oxidant for this transformation.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 4-Fluoroindoline (Crude) | 1.0 | Intermediate |

| Activated MnO₂ | 10.0 | Oxidant |

| Dichloromethane (DCM) | Solvent | Medium |

Protocol:

-

Suspension: Dissolve the crude indoline in DCM (10 mL per gram).

-

Oxidation: Add Activated MnO₂ (10 equiv). The large excess is standard due to surface area variations.

-

Stirring: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (Indoles turn pink/purple with Vanillin stain).

-

Filtration: Filter the black slurry through a thick pad of Celite. Wash the pad thoroughly with DCM.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel; gradient Hexane -> 10% EtOAc/Hexane).

-

Final Product: 4-Fluoroindole (White to off-white crystalline solid).

-

Part 3: Quality Control & Troubleshooting

Analytical Parameters (Expected)

-

¹H NMR (CDCl₃, 400 MHz):

-

Indole NH: Broad singlet at ~8.3 ppm.

-

C2-H: Triplet/Multiplet at ~7.2 ppm.

-

C3-H: Multiplet at ~6.6 ppm.

-

Distinctive Feature: The C5/C6/C7 protons will show complex splitting due to J(H-F) coupling.

-

-

¹⁹F NMR: Single peak around -120 to -130 ppm (referenced to CFCl₃).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete reduction of nitro group. | Ensure Fe powder is activated (wash with dilute HCl before use) or increase reaction time. |

| Defluorination | Hydrogenolysis during reduction. | Do NOT use Pd/C + H₂. Stick to Fe/AcOH or Zn/AcOH. |

| Over-reduction (Step 2) | Ring saturation. | Strictly control BH₃ equivalents and temperature. Avoid LiAlH₄ at reflux if possible. |

| Incomplete Aromatization | Inactive MnO₂. | Use "Activated" MnO₂ (precipitated) or switch to Chloranil (1.1 equiv) in Toluene reflux. |

References

-

Organic Chemistry Portal. "Synthesis of Indoles: Reduction of Oxindoles." Organic Chemistry Portal. [Link]

-

Takeuchi, Y., et al. "A Novel and Efficient Synthesis of 3-Fluorooxindoles."[2] Organic Letters, 2000.[2] (Cited for context on fluorooxindole stability). [Link]

-

Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." (Comparative reducing agent data). [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Hydrogenation of Methyl 2-(2-fluoro-6-nitrophenyl)acetate for the Synthesis of 7-Fluorooxindole Precursors

Introduction: Strategic Importance in Medicinal Chemistry

The catalytic hydrogenation of nitroaromatic compounds is a fundamental transformation in organic synthesis, providing a clean and efficient route to aromatic amines.[1][2] This application note focuses on a specific, high-value transformation: the palladium-catalyzed hydrogenation of Methyl 2-(2-fluoro-6-nitrophenyl)acetate. The resulting product, Methyl 2-(2-amino-6-fluorophenyl)acetate, is a critical precursor for the synthesis of 7-fluorooxindole.

Oxindole scaffolds are prevalent in numerous biologically active molecules and approved pharmaceuticals. The introduction of a fluorine atom at the 7-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Therefore, a robust and scalable protocol for this hydrogenation is of paramount importance to researchers in medicinal chemistry and drug development.

This guide provides a comprehensive overview, from the underlying reaction mechanism to detailed, field-tested laboratory protocols and critical safety considerations.

Scientific Principles and Mechanistic Overview

The reduction of a nitro group to an amine is a six-electron process.[3] When mediated by a heterogeneous catalyst like palladium on carbon (Pd/C), the reaction proceeds through a well-understood, multi-step pathway on the catalyst's surface.[1]

The Haber-Lukashevich Pathway on a Palladium Surface:

-

Adsorption and Activation: Both the nitroaromatic substrate and molecular hydrogen (H₂) are adsorbed onto the active sites of the palladium surface.

-

Hydrogen Dissociation: The H-H bond is cleaved, and hydrogen atoms are bound to the palladium surface, forming highly reactive palladium hydride species.[4]

-

Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the surface-bound hydrogen atoms. This process is believed to proceed through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates before the final amine (Ar-NH₂) is formed.[1][5]

-

Desorption: The final aniline product has a lower affinity for the catalyst surface than the nitro-containing starting material and is desorbed back into the solution, freeing the catalytic site for the next cycle.

The use of palladium on carbon (Pd/C) is favored due to its high catalytic activity, stability, and the ease with which it can be removed from the reaction mixture by simple filtration.[6] This simplifies product purification, a significant advantage in both laboratory and industrial settings.

Caption: Generalized mechanistic pathway for nitro group reduction.

Experimental Protocols

This section details the necessary procedures for performing the hydrogenation reaction safely and efficiently. Two common scales are described: a balloon hydrogenation for smaller-scale screening and a high-pressure vessel for preparative scale.

Safety First: Handling Hydrogen and Pyrophoric Catalysts

Catalytic hydrogenation involves significant hazards that must be rigorously controlled.

-

Hydrogen Gas: Hydrogen is extremely flammable, with a wide explosive range in air (4-76%).[7] All operations must be conducted in a certified chemical fume hood, away from ignition sources.[8][9] Ensure the system is leak-tested and properly purged of air before introducing hydrogen.

-

Palladium on Carbon (Pd/C): Pd/C is a pyrophoric catalyst, especially after use when it is finely divided and may be saturated with adsorbed hydrogen.[7][9] NEVER allow the used catalyst to dry in the air. It must be kept wet during and after filtration.[7]

-

Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-resistant lab coat, and appropriate gloves are mandatory.[10]

Protocol 1: Small-Scale Reaction (Hydrogen Balloon)

This method is suitable for reactions typically up to 1-2 grams of substrate.

Materials & Equipment:

-

Methyl 2-(2-fluoro-6-nitrophenyl)acetate

-

10% Palladium on Carbon (50% wet)

-

Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Two- or three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and vacuum/inert gas manifold

-

Hydrogen gas cylinder with regulator

-

Balloons (heavy-walled)

-

Filtration apparatus (Büchner funnel, filter paper, Celite®)

Step-by-Step Procedure:

-

Reactor Setup: To a clean, dry 100 mL two-neck round-bottom flask containing a magnetic stir bar, add Methyl 2-(2-fluoro-6-nitrophenyl)acetate (e.g., 1.0 g, 1.0 eq).

-

Solvent Addition: Add the chosen solvent (e.g., 20 mL of Methanol). Stir the mixture until the substrate is fully dissolved.

-

Inerting: Fit the flask with septa. Using a manifold, carefully evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure complete removal of oxygen.[1][3]

-

Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate, e.g., 50-100 mg).

-

Hydrogen Introduction: Purge the system again with the inert gas. Evacuate the flask one final time and then connect a balloon filled with hydrogen gas. For more effective hydrogenation, a "vacuum-suck" method can be used where the vacuum is used to draw the hydrogen from the balloon into the flask.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for ensuring good contact between the gas, liquid, and solid catalyst phases.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample can be taken by carefully removing a small aliquot via syringe after briefly stopping stirring and re-introducing an inert atmosphere.

-

Work-up:

-

Once the reaction is complete (typically 2-6 hours), purge the flask with inert gas to remove all hydrogen.[7]

-

Prepare a small pad of Celite® in a Büchner funnel.

-

Crucially, pre-wet the Celite® pad with the reaction solvent.

-

Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.

-

Wash the filter cake with additional solvent (e.g., 2 x 10 mL) to ensure complete recovery of the product. Do not allow the filter cake to run dry. [7]

-

-

Catalyst Quenching: Immediately after filtration, gently transfer the Celite®/catalyst pad into a beaker of water. The catalyst is now safely quenched and can be disposed of in a dedicated waste container.[10]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(2-amino-6-fluorophenyl)acetate, which can be used directly or purified further.

Protocol 2: Preparative Scale Reaction (High-Pressure Vessel)

This method is suitable for larger quantities and ensures more efficient hydrogenation.

Materials & Equipment:

-

As above, but with a high-pressure reactor (e.g., Parr shaker or autoclave) equipped with a pressure gauge, gas inlet/outlet, and mechanical stirrer.

Step-by-Step Procedure:

-

Charging the Reactor: Add the solvent, Methyl 2-(2-fluoro-6-nitrophenyl)acetate, and the 10% Pd/C catalyst to the reactor vessel. The volume should not exceed two-thirds of the vessel's capacity.[8]

-

Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the vessel with nitrogen to ~100 psi and then vent carefully. Repeat this process 3-5 times to remove all air.[1][8]

-

Leak Test: Pressurize the vessel with nitrogen to the intended maximum reaction pressure and hold for 30 minutes to check for any pressure drop, which would indicate a leak.[8]

-

Pressurization: After a successful leak test, vent the nitrogen and pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Reaction: Begin vigorous stirring and, if necessary, heat the reactor to the desired temperature (often room temperature is sufficient). Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed.[1]

-

Work-up & Isolation:

-

Once hydrogen uptake ceases, stop stirring and allow the reactor to cool to room temperature.

-

Carefully vent the excess hydrogen in a safe location.[8]

-

Purge the reactor 3-5 times with nitrogen to remove all residual hydrogen.[8]

-

Open the reactor and proceed with the filtration and catalyst quenching as described in Protocol 1 (Steps 8-10).

-

Caption: Experimental workflow for palladium-catalyzed hydrogenation.

Key Parameters and Optimization Insights

The success of this hydrogenation depends on the careful control of several parameters.

| Parameter | Typical Range | Rationale & Expert Insights |

| Catalyst Loading | 5–10 wt% (1-5 mol%) | Higher loading increases reaction rate but also cost and potential for side reactions. For challenging reductions, increasing loading can be beneficial. |

| Solvent | Methanol, Ethanol, Ethyl Acetate, THF | Polar protic solvents like MeOH and EtOH are generally excellent. EtOAc is a good alternative. Solvent choice can influence reaction rate and solubility. |

| Hydrogen Pressure | 1 atm (Balloon) to 100 psi | Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate. This can be critical for less reactive substrates but may also increase the risk of dehalogenation. |

| Temperature | 20–40 °C | The reaction is typically exothermic. Most reductions proceed well at room temperature. Gentle heating may be required for slow reactions, but excessive heat increases the risk of side reactions like defluorination. |

| Stirring Rate | > 500 RPM | This is a triphasic reaction (solid, liquid, gas). Vigorous stirring is essential to overcome mass transfer limitations and ensure efficient contact between all components. |

Troubleshooting Common Issues:

-

Stalled or Incomplete Reaction:

-

Cause: Inactive catalyst, insufficient hydrogen, or poor mixing.

-

Solution: Check for leaks in the hydrogen delivery system. Ensure stirring is vigorous. If the reaction remains stalled, the catalyst may be poisoned. The reaction can be filtered and fresh catalyst added, though starting over is often more prudent.

-

-

Dehalogenation (Loss of Fluorine):

-

Cause: The C-F bond can be susceptible to hydrogenolysis under harsh conditions (high temperature, high pressure, prolonged reaction time).

-

Solution: Use the mildest conditions possible. Perform the reaction at room temperature and lower hydrogen pressure. Minimize reaction time. In persistent cases, using a catalyst poison like diphenyl sulfide can increase chemoselectivity by deactivating the most aggressive catalytic sites.[11] Alternatively, transfer hydrogenation using a hydrogen donor like hydrazine hydrate in the presence of Pd/C can be a milder method for reducing halogenated nitroarenes.[2][12]

-

Conclusion

The palladium-catalyzed hydrogenation of Methyl 2-(2-fluoro-6-nitrophenyl)acetate is a highly reliable and scalable method for producing a key synthetic intermediate for 7-fluorooxindoles. A thorough understanding of the reaction mechanism, meticulous adherence to safety protocols—particularly regarding the handling of hydrogen and the pyrophoric catalyst—and careful control of reaction parameters are essential for achieving high yields and purity. The protocols and insights provided in this guide offer a robust framework for researchers to successfully implement this critical transformation in their synthetic endeavors.

References

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters - ACS Publications. [Link]

-

Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]

-

Li, Z., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 26(18), 5493. [Link]

-

General scheme for the catalytic hydrogenation of nitroarene. ResearchGate. [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

Hazards associated with laboratory scale hydrogenations. (2016). Journal of Chemical Health & Safety. [Link]

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). ACS Publications. [Link]

-

Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. (2014). Beilstein Journal of Organic Chemistry. [Link]

-

Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]

-

Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. The Sarpong Group, UC Berkeley. [Link]

-

Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI. [Link]

-

HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ehs.stanford.edu [ehs.stanford.edu]

- 8. njhjchem.com [njhjchem.com]

- 9. chem.wisc.edu [chem.wisc.edu]

- 10. sarponggroup.com [sarponggroup.com]

- 11. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Application and Protocol for the Synthesis of 2-(2-Fluoro-6-nitrophenyl)acetohydroxamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hydroxamic Acids in Modern Drug Discovery

Hydroxamic acids (-CONHOH) are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their potent and diverse biological activities.[1][2] Their ability to chelate metal ions is central to their mechanism of action, allowing them to serve as inhibitors for a variety of metalloenzymes.[3][4] Notably, hydroxamic acid-based molecules have been successfully developed as inhibitors of histone deacetylases (HDACs), which are crucial enzymes involved in the epigenetic regulation of gene expression.[5][6][7] The inhibition of HDACs has emerged as a promising therapeutic strategy for the treatment of various cancers and other diseases.[1][5]

This document provides a detailed guide for the synthesis of 2-(2-fluoro-6-nitrophenyl)acetohydroxamic acid from its corresponding methyl ester, Methyl 2-(2-fluoro-6-nitrophenyl)acetate. The presence of the electron-withdrawing 2-fluoro and 6-nitro substituents on the phenyl ring is anticipated to enhance the electrophilicity of the ester's carbonyl carbon, potentially facilitating its conversion to the target hydroxamic acid.[8] This guide is intended for researchers and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical, step-by-step protocols.

Chemical Transformation and Mechanism

The conversion of an ester to a hydroxamic acid is a classic example of a nucleophilic acyl substitution reaction.[9][10][11] In this reaction, the nucleophilic hydroxylamine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the alkoxy group (in this case, methoxide) as a leaving group to yield the more thermodynamically stable hydroxamic acid.

The overall reaction is depicted below:

Figure 1: Overall reaction for the synthesis of 2-(2-fluoro-6-nitrophenyl)acetohydroxamic acid.

The mechanism proceeds as follows:

-

Deprotonation of Hydroxylamine Hydrochloride: A base, such as potassium hydroxide (KOH) or sodium methoxide (NaOMe), deprotonates hydroxylamine hydrochloride (NH2OH·HCl) to generate the free, more nucleophilic hydroxylamine (NH2OH).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the methyl ester. This step is often the rate-determining step.

-

Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate with a negative charge on the oxygen atom of the carbonyl group.

-

Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the methoxide (CH3O-) leaving group.

-

Proton Transfer: A final proton transfer step yields the stable hydroxamic acid and methanol.

Figure 2: Simplified mechanism of nucleophilic acyl substitution for hydroxamic acid synthesis.

Reagent Selection and Rationale

The choice of reagents is critical for a successful and efficient synthesis. Here, we outline the key reagents and the reasoning behind their selection.

| Reagent | Purpose | Rationale |

| Methyl 2-(2-fluoro-6-nitrophenyl)acetate | Starting Material | The substrate for the hydroxamic acid synthesis. The electron-withdrawing groups are expected to increase the reactivity of the ester carbonyl. |

| Hydroxylamine Hydrochloride (NH2OH·HCl) | Nucleophile Source | A stable, commercially available salt of hydroxylamine.[12] It is converted to the active nucleophile in situ. |

| Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) | Base | To deprotonate hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile.[3] An excess is often used to drive the reaction to completion. |

| Methanol (MeOH) | Solvent | A common solvent for this reaction as it readily dissolves the starting materials and reagents.[3] |

Experimental Protocols

This section provides two detailed protocols for the synthesis of 2-(2-fluoro-6-nitrophenyl)acetohydroxamic acid. Protocol A is a standard method using potassium hydroxide, while Protocol B utilizes sodium methoxide.

Protocol A: Synthesis using Hydroxylamine Hydrochloride and Potassium Hydroxide

Materials:

-

Methyl 2-(2-fluoro-6-nitrophenyl)acetate

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Potassium hydroxide (KOH)

-

Methanol (anhydrous)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-